molecular formula C25H19F3N2O4 B12615148 5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12615148
M. Wt: 468.4 g/mol
InChI Key: AFNZTVBMNIRERZ-UHFFFAOYSA-N
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Description

5-Benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes benzyl, phenyl, and trifluoromethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactionsThe formation of the pyrrolo[3,4-d][1,2]oxazole ring system is achieved through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

5-Benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzyl, phenyl, and trifluoromethoxy groups. Examples include:

Uniqueness

What sets 5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H19F3N2O4

Molecular Weight

468.4 g/mol

IUPAC Name

5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H19F3N2O4/c26-25(27,28)33-19-13-11-17(12-14-19)21-20-22(34-30(21)18-9-5-2-6-10-18)24(32)29(23(20)31)15-16-7-3-1-4-8-16/h1-14,20-22H,15H2

InChI Key

AFNZTVBMNIRERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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